2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
Description
This compound is a structurally complex molecule featuring an imidazole core substituted with a sulfanyl-acetamide moiety, a cyclopropylcarbamoyl methyl group, and a hydroxymethyl group. The 2,4-difluorophenyl moiety introduces aromatic hydrophobicity, likely influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c18-10-1-4-14(13(19)5-10)22-16(26)9-27-17-20-6-12(8-24)23(17)7-15(25)21-11-2-3-11/h1,4-6,11,24H,2-3,7-9H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRQRZECHGDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the imidazole intermediate with cyclopropyl isocyanate.
Attachment of the difluorophenyl group: This can be done through a nucleophilic substitution reaction using a difluorophenyl halide.
Final assembly: The final step involves the coupling of the intermediate with an appropriate acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the imidazole ring or the difluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional groups with several classes of bioactive molecules:
- Phenoxyalkanoic Acid Amides (): These compounds feature hydroxymethyl, methoxycarbonyl, or trifluoromethyl substituents. While the core structure differs (phenoxyalkanoic acid vs. imidazole-sulfanyl acetamide), the hydroxymethyl group in both may confer similar solubility profiles or metabolic stability .
- Sulfonamide Derivatives (): A sulfonamide-bearing compound with a cyclopentyl group and acetamide chain was characterized via IR and NMR.
Computational and Spectroscopic Comparisons
- Geometry Optimization (): Computational methods (B3LYP/6-31+G(d,p)) used for methyl tetrofuranose derivatives could apply to the target compound. Implicit solvent modeling (IEFPCM, ε = 78.06) suggests stability in aqueous environments, critical for drug delivery .
- Spectroscopic Data (): The target compound’s IR spectrum would likely show C=O (1681 cm⁻¹) and NH stretches (3391–3212 cm⁻¹), similar to . However, the 2,4-difluorophenyl group may downfield-shift aromatic protons in ¹H-NMR (e.g., δ 6.4–7.8 ppm in vs. δ 7.0–7.5 ppm predicted for difluorophenyl) .
Table 1. Key Properties of Target Compound vs. Analogues
Biological Activity
The compound 2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 370.45 g/mol
- SMILES Notation : Cc(cccc1)c1NC(CSc1ncc(CO)n1CC(NC1CC1)=O)=O
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The imidazole ring facilitates coordination with metal ions, influencing enzymatic activities, while the sulfanyl group can participate in redox reactions that modulate cellular signaling pathways .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar structural motifs inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance. Inhibition of HO-1 has been linked to enhanced apoptosis in cancer cells .
- Specific derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to elucidate the full spectrum of activity and mechanism.
Table 1: IC50 Values for Biological Activity
| Compound ID | Target Enzyme | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| 7i | HO-1 | 0.27 | U87MG |
| 7l | HO-1 | 28.8 | DU145 |
| 7m | HO-2 | 14.4 | A549 |
Case Study 1: Anticancer Efficacy
In a study investigating the efficacy of imidazole-based compounds against glioblastoma cells, compound 7l was found to significantly reduce cell viability at concentrations as low as 10 μM. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent for aggressive tumors .
Case Study 2: Inhibition of HO-1
A detailed structure-activity relationship (SAR) analysis revealed that modifications to the central amide linkage could enhance selectivity for HO-1 over HO-2. Compounds with smaller substituents on the nitrogen atom exhibited improved potency against HO-1, indicating that careful structural optimization could yield more effective inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
